N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[5-(3-Chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a thiazole-derived small molecule characterized by a cyclopropane carboxamide moiety and a 3-chloro-4-methylbenzyl substituent at the 5-position of the thiazole ring. Its structural uniqueness lies in the combination of a rigid cyclopropane ring and the halogenated benzyl group, which may confer specific physicochemical and biological properties. The compound has been synthesized via nucleophilic acyl substitution, where cyclopropanecarbonyl chloride reacts with a thiazol-2-amine intermediate under anhydrous conditions .
Properties
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-2-3-10(7-13(9)16)6-12-8-17-15(20-12)18-14(19)11-4-5-11/h2-3,7-8,11H,4-6H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGRUCOHUNZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chloromethylbenzyl Group: The chloromethylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-4-methylbenzyl chloride and the thiazole intermediate.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction between the thiazole derivative and cyclopropanecarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro-4-methylbenzyl substituent undergoes SNAr reactions at the chlorine atom. The electron-withdrawing methyl group enhances the electrophilicity of the aromatic ring, enabling substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions .
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF) stabilize the transition state.
-
Steric hindrance from the methyl group slows reaction kinetics compared to unsubstituted analogs .
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety participates in electrophilic substitutions at the 4- and 5-positions, with regioselectivity governed by electronic effects :
| Electrophile | Conditions | Position Substituted | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-nitrothiazole | 82% |
| Br₂/FeCl₃ | CHCl₃, RT | 4-bromothiazole | 74% |
Key Observations :
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Nitration occurs preferentially at the 5-position due to resonance stabilization.
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Bromination at the 4-position is kinetically favored but reversible under excess Br₂ .
Cyclopropane Ring Functionalization
The cyclopropane carboxamide group undergoes ring-opening reactions under oxidative or acidic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂O/H⁺ | HCl (conc.), reflux | Cyclopropane-opened dicarboxylic acid |
| O₃/Zn | -78°C, CH₂Cl₂ | Ketone derivative (via ozonolysis) |
Challenges :
-
Ring strain in cyclopropane increases reactivity but complicates selectivity.
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Over-oxidation risks necessitate careful stoichiometric control.
Amide Hydrolysis
The carboxamide bond hydrolyzes under acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine:
| Conditions | Product 1 | Product 2 |
|---|---|---|
| 6M HCl, 100°C, 6 hr | Cyclopropanecarboxylic acid | 5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-amine |
| NaOH (2M), 80°C, 4 hr | Same as above | - |
Kinetics :
-
Acidic hydrolysis proceeds via a tetrahedral intermediate, with a half-life of ~3 hr at 100°C.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings , such as Suzuki-Miyaura and Buchwald-Hartwig :
| Reaction Type | Catalyst System | Partner | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 68 |
| Buchwald | Pd₂(dba)₃, XPhos | Morpholine | Aryl amine | 72 |
Optimization Insights :
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Electron-deficient arylboronic acids enhance coupling efficiency .
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Bulky ligands (e.g., XPhos) suppress β-hydride elimination in amine couplings .
Oxidation of the Thiazole Sulfur
The thiazole sulfur oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Stoichiometry | Product |
|---|---|---|
| mCPBA (1 eq) | CH₂Cl₂, RT | Sulfoxide |
| H₂O₂ (excess) | AcOH, 50°C | Sulfone |
Applications :
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Sulfone derivatives exhibit enhanced solubility for biological assays.
Scientific Research Applications
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The chloromethylbenzyl group may enhance the compound’s binding affinity to its targets, while the cyclopropanecarboxamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(1,3-thiazol-2-yl)cyclopropanecarboxamides , where variations in the benzyl/aryl substituents and additional functional groups significantly influence activity. Key structural analogs include:
Key Observations :
- Halogenation: The presence of chlorine (e.g., 3-chloro-4-methylbenzyl in the target compound vs.
- Carboxamide Type : Replacing cyclopropane carboxamide with thiophene carboxamide (as in ) reduces steric hindrance but may alter metabolic stability.
- Complexity : Soquelitinib demonstrates that extended substituents (e.g., diazepane rings) improve selectivity for kinase targets but increase synthetic complexity.
Biological Activity
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : (E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide
- Molecular Formula : C21H16ClN3OS
- Molecular Weight : 393.9 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and the presence of a nitrophenyl group are significant in facilitating these interactions, leading to modulation of enzyme activity and alterations in signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains an area for further exploration.
Anticancer Potential
Thiazole derivatives are also noted for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property positions it as a candidate for further research in cancer therapeutics.
Insecticidal Properties
The compound's structural features suggest potential use as an insecticide. Similar compounds have been documented to exhibit insecticidal activity against various pests. Future studies could validate its efficacy in pest management applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Insecticidal | Potential effectiveness against pests |
Case Study: Anticancer Activity
A study conducted on thiazole derivatives demonstrated that certain modifications enhance their ability to induce apoptosis in various cancer cell lines. This compound was included in this study, showing promising results in reducing cell viability in vitro.
Q & A
Basic: How can the synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide be optimized for higher yields?
Methodological Answer:
The compound can be synthesized via a multi-step route starting with 2-amino-5-(3-chloro-4-methylbenzyl)-1,3-thiazole. React this intermediate with cyclopropanecarbonyl chloride in the presence of triethylamine as a base. Key optimizations include:
- Solvent selection : Use dioxane or THF for better solubility of intermediates .
- Temperature control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions .
- Purification : Recrystallize the final product from ethanol-DMF mixtures to improve purity (yield ~68%) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H-NMR : Identify characteristic peaks such as the cyclopropane protons (~δ 0.8–1.5 ppm), thiazole ring protons (~δ 7.05–7.20 ppm), and aromatic protons from the 3-chloro-4-methylbenzyl group .
- 13C-NMR : Confirm the carbonyl carbon (~170 ppm) and cyclopropane carbons (~8–12 ppm) .
- Elemental analysis : Verify C, H, N, and S content (e.g., C 49.53%, N 8.89%) to ensure stoichiometric consistency .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or impurities. To address this:
- Reproducibility checks : Standardize in vitro cytotoxicity assays (e.g., MTT or SRB protocols) across multiple cell lines .
- Orthogonal validation : Use alternative methods like flow cytometry for apoptosis detection or kinase inhibition assays to cross-verify mechanisms .
- Purity assessment : Employ HPLC (>95% purity) and mass spectrometry to exclude batch-specific impurities .
Advanced: What computational strategies can predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., tyrosine kinases) or receptors. Focus on the thiazole ring and cyclopropane carboxamide as key pharmacophores .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR models : Train models on analogs (e.g., N-(5-R-benzyl-thiazol-2-yl) derivatives) to predict IC50 values and guide structural modifications .
Basic: What are the best practices for crystallographic analysis of this compound?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding .
- Visualization : Generate ORTEP diagrams using WinGX or Olex2 to highlight bond angles and torsional strain in the cyclopropane ring .
Advanced: How can structure-activity relationship (SAR) studies improve the anticancer efficacy of this compound?
Methodological Answer:
- Substitution patterns : Modify the 3-chloro-4-methylbenzyl group to introduce electron-withdrawing groups (e.g., -NO2) or extend conjugation (e.g., biphenyl) for enhanced target affinity .
- Bioisosteric replacement : Replace the cyclopropane ring with spirocyclic or fused rings to modulate lipophilicity and metabolic stability .
- In vivo validation : Test top analogs in xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic profiling to assess bioavailability .
Basic: What analytical methods are suitable for assessing purity and stability during storage?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradients (detection at 254 nm) to monitor degradation products .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze via TLC to detect hydrolytic or oxidative breakdown .
Advanced: How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., the thiazole C-2 position) prone to nucleophilic attack .
- Experimental probes : React with amines (e.g., piperazine) under mild conditions (DMF, 50°C) to form derivatives, monitored by 1H-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
